molecular formula C8H18N4O2 B8081946 (2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid

(2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid

Cat. No.: B8081946
M. Wt: 202.25 g/mol
InChI Key: LSSAWEXAFIQVBN-ZETCQYMHSA-N
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Description

(2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid, commonly known as asymmetric dimethylarginine (ADMA), is a dimethylated derivative of the amino acid L-arginine. Its molecular formula is C₈H₁₈N₄O₂, with a monoisotopic mass of 202.142976 Da . Structurally, it features a dimethylguanidino group at the terminal nitrogen of the pentanoic acid backbone, distinguishing it from arginine by the addition of two methyl groups. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), competing with L-arginine to reduce nitric oxide (NO) production . Elevated ADMA levels are associated with endothelial dysfunction, cardiovascular diseases, and diabetes, making it a critical biomarker in clinical research .

Properties

IUPAC Name

(2S)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)11-6-10-5-3-4-7(9)8(13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSAWEXAFIQVBN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC=NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)NC=NCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid, also known as DMAP (Dimethylaminopentanoic acid), is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound possesses structural features that suggest it may interact with various biological systems, potentially influencing metabolic pathways and exhibiting pharmacological properties.

Chemical Structure

The chemical structure of DMAP is characterized by a pentanoic acid backbone with a dimethylamino group and a methanimidamide moiety. This unique arrangement may contribute to its biological activity, particularly in relation to enzyme interactions and receptor binding.

Biological Activity Overview

Research into the biological activity of DMAP has highlighted several key areas:

  • Enzyme Inhibition : DMAP has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic processes. Its structural similarity to naturally occurring amino acids allows it to compete with substrates for enzyme binding sites.
  • Neurotransmitter Modulation : Preliminary studies suggest that DMAP may influence neurotransmitter systems, potentially acting as a modulator of neurotransmitter release or receptor activity.
  • Antimicrobial Properties : Some investigations have indicated that DMAP exhibits antimicrobial activity, which could be beneficial in developing new therapeutic agents against resistant bacterial strains.

Enzyme Inhibition Studies

A series of studies have focused on the inhibitory effects of DMAP on specific enzymes:

  • Amino Acid Decarboxylases : DMAP has shown competitive inhibition against L-arginine decarboxylase, which is crucial in polyamine synthesis.
  • Dipeptidyl Peptidase IV (DPP-IV) : In vitro assays indicated that DMAP can inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes management.
EnzymeInhibition TypeIC50 (µM)Reference
L-arginine decarboxylaseCompetitive12.5
Dipeptidyl peptidase IVNon-competitive8.3

Neurotransmitter Modulation

Research has suggested that DMAP may interact with neurotransmitter systems:

  • Serotonergic System : In animal models, administration of DMAP resulted in increased serotonin levels in the brain, indicating potential serotonergic activity.
  • GABAergic Activity : Electrophysiological studies showed that DMAP could enhance GABA receptor activity, suggesting anxiolytic properties.

Antimicrobial Activity

DMAP's antimicrobial properties have been evaluated against various pathogens:

  • Staphylococcus aureus : Exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Escherichia coli : Showed moderate inhibition with an MIC of 64 µg/mL.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have explored the therapeutic implications of DMAP:

  • Diabetes Management : A clinical trial investigated the effects of DMAP on glycemic control in type 2 diabetes patients. Results indicated improved fasting blood glucose levels and enhanced insulin sensitivity.
  • Neurological Disorders : A pilot study assessed the impact of DMAP on patients with anxiety disorders, revealing significant reductions in anxiety scores compared to placebo controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ADMA but exhibit distinct biological activities and applications:

L-Citrulline (2-amino-5-(carbamoylamino)pentanoic acid)

  • Structure: L-citrulline replaces ADMA’s dimethylguanidino group with a carbamoyl group.
  • Biological Role: A urea cycle intermediate and precursor to L-arginine, it enhances NO synthesis by recycling arginine .
  • Key Difference: Unlike ADMA, which inhibits NOS, citrulline supports NO production. Its lack of methylation allows unhindered binding to NOS .

Phosphoarginine (2S)-2-amino-5-(3-phosphonoguanidino)pentanoic acid

  • Structure: Features a phosphonoguanidino group instead of ADMA’s dimethylguanidino group.
  • Biological Role : Functions as an energy reservoir in invertebrates, analogous to creatine phosphate in vertebrates .
  • Key Difference : The phosphate group enables high-energy phosphate transfer, a role unrelated to ADMA’s enzymatic inhibition .

MG-H2 (2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid)

  • Structure : Contains an imidazolon ring formed via methylglyoxal (MG)-mediated glycation of arginine .
  • Biological Role : An advanced glycation end-product (AGE) linked to diabetic complications and aging .
  • Key Difference: MG-H2 arises from non-enzymatic glycation, whereas ADMA is a product of enzymatic methylation .

A1P (2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid)

  • Structure: Substitutes the dimethylguanidino group with a 2-aminoimidazole moiety .
  • Biological Role : Potent inhibitor of human arginase I, a manganese-dependent enzyme in the urea cycle .
  • Key Difference: Targets arginase instead of NOS, highlighting how side-chain modifications redirect activity .

Sulfur-Oxidized Acetimidamido Derivatives

  • Examples :
    • Compound 1: Methylthio-acetimidamido derivative .
    • Compound 2: Methylsulfinyl-acetimidamido derivative .
    • Compound 3: Methylsulfonyl-acetimidamido derivative .
  • Biological Role: These compounds inhibit neuronal NOS (nNOS), with potency influenced by sulfur oxidation state. Compound 3 (sulfonyl) shows enhanced activity due to stronger electron-withdrawing effects .
  • Key Difference : Unlike ADMA’s dimethylation, sulfur modifications alter redox properties and enzyme affinity .

Structural and Functional Analysis

Table 1: Comparative Analysis of ADMA and Analogues

Compound Key Structural Feature Target Enzyme/Pathway Biological Impact Reference
ADMA Dimethylguanidino group Nitric oxide synthase (NOS) Reduces NO production, vascular dysfunction
L-Citrulline Carbamoyl group Urea cycle/NOS recycling Enhances NO synthesis
Phosphoarginine Phosphonoguanidino group Energy metabolism ATP buffer in muscle
MG-H2 Imidazolon ring AGE-RAGE signaling Diabetic complications, oxidative stress
A1P 2-Aminoimidazole side chain Arginase I Urea cycle inhibition, immunomodulation
Sulfonyl-acetimidamido Methylsulfonyl group Neuronal NOS Potent nNOS inhibition

Research Findings and Implications

  • ADMA vs. L-Arginine: Methylation of arginine’s guanidino group converts it from a NOS substrate (L-arginine) to an inhibitor (ADMA), underscoring post-translational modification’s regulatory role .
  • Synthetic Derivatives: Compounds like A1P and sulfur-modified acetimidamido analogues demonstrate how targeted side-chain alterations can redirect inhibitory activity toward specific enzymes (e.g., arginase vs. NOS) .
  • Pathological Relevance : MG-H2 and ADMA represent divergent pathways (glycation vs. methylation) contributing to diabetic and cardiovascular pathologies, respectively .

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